molecular formula C17H21NO2 B5872537 N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

Cat. No.: B5872537
M. Wt: 271.35 g/mol
InChI Key: DUNQQHFHMFISIO-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE is an organic compound that belongs to the class of amines. Amines are compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features two aromatic rings, one substituted with methoxy groups and the other with methyl groups, connected by an amine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 3,4-dimethylaniline.

    Reaction: The 3,5-dimethoxybenzyl chloride is reacted with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE can undergo several types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Fully hydrogenated aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of amine compounds on biological systems.

    Medicine: Could be explored for its pharmacological properties, such as acting on neurotransmitter systems.

    Industry: May be used in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE would depend on its specific application. In a biological context, it might interact with receptors or enzymes, altering their activity. The methoxy and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxybenzyl)-N-methylamine: Similar structure but with a single methyl group.

    N-(3,4-Dimethylphenyl)-N-methylamine: Similar structure but with a single methoxy group.

Uniqueness

N-(3,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE is unique due to the presence of both methoxy and methyl groups on its aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-6-15(7-13(12)2)18-11-14-8-16(19-3)10-17(9-14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNQQHFHMFISIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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